molecular formula C18H18N2O7S B11650947 Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11650947
M. Wt: 406.4 g/mol
InChI Key: DWOVNDOEHUHHJQ-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-(2-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(2-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while halogenation of the thiophene ring introduces halogen atoms at specific positions.

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-(2-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(2-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, enhancing its binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIETHYL 3-METHYL-5-(2-NITROBENZAMIDO)THIOPHENE-2,4-DICARBOXYLATE is unique due to the presence of both nitrobenzamido and thiophene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O7S

Molecular Weight

406.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[(2-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H18N2O7S/c1-4-26-17(22)13-10(3)14(18(23)27-5-2)28-16(13)19-15(21)11-8-6-7-9-12(11)20(24)25/h6-9H,4-5H2,1-3H3,(H,19,21)

InChI Key

DWOVNDOEHUHHJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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